Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate
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Overview
Description
Diethyl 3-methyl-5-(1-(methylsulfonyl)piperidine-4-carboxamido)thiophene-2,4-dicarboxylate is a versatile chemical compound used extensively in scientific research due to its diverse applications, ranging from drug discovery to materials science. It’s a part of a series of compounds that have been prepared by conventional methods and characterized by IR, Mass, NMR, and elemental analysis .
Synthesis Analysis
The synthesis of this compound involves conventional methods . Piperidines, which are a part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound is unique, enabling researchers to explore its potential in various fields. It includes a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The chemical reactions leading to the formation of various piperidine derivatives like this compound involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Scientific Research Applications
Synthesis and Biological Activities
- Research by Faty et al. (2010) involved the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives starting from 3-ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, demonstrating antibacterial and antifungal activities for some compounds. This study showcases the utility of thiophene derivatives in synthesizing compounds with potential biological activities Faty, Hussein, & Youssef, 2010.
- Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as anticancer agents. The study indicates that such derivatives can serve as a foundation for developing new anticancer therapies, highlighting the relevance of piperidine derivatives in medicinal chemistry Rehman et al., 2018.
Chemical Stability and Reactivity
- Bänziger, Klein, & Rihs (2002) investigated the solvent influence on the regioselectivity of sulfoxide thermolysis in β-amino-α-sulfinyl esters, revealing significant insights into the reactivity of sulfinyl compounds and their applications in synthetic chemistry Bänziger, Klein, & Rihs, 2002.
Novel Compounds with Biological Potential
- Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, demonstrating moderate to significant antibacterial activity. This research underscores the chemical versatility and potential pharmacological applications of thiophene and piperidine derivatives Khalid et al., 2016.
Future Directions
The future directions for this compound could involve further exploration of its potential in various fields, including drug discovery and materials science. Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines like this compound is an important task of modern organic chemistry .
properties
IUPAC Name |
diethyl 3-methyl-5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O7S2/c1-5-26-17(22)13-11(3)14(18(23)27-6-2)28-16(13)19-15(21)12-7-9-20(10-8-12)29(4,24)25/h12H,5-10H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYPOWNILQZNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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